molecular formula C12H10BrFN2O B8228273 3-bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

3-bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine

Cat. No.: B8228273
M. Wt: 297.12 g/mol
InChI Key: CXEMAQKHSSUHHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine (CAS: 1429893-25-3) is a heterocyclic compound featuring a pyrazole ring fused with a 1,3-oxazine moiety. Its molecular formula is C₁₂H₁₀BrFN₂O, with a molar mass of 297.12 g/mol . The compound is characterized by a bromine atom at position 3 and a 4-fluorophenyl group at position 2, which contribute to its unique electronic and steric properties. It is primarily utilized in research settings, with commercial availability in milligram quantities (e.g., 100–250 mg) at premium prices (e.g., €712.10 for 100 mg) . Safety data indicate warnings for skin and eye irritation (H315, H319) .

Properties

IUPAC Name

3-bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2O/c13-10-11(8-2-4-9(14)5-3-8)15-16-6-1-7-17-12(10)16/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEMAQKHSSUHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Br)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Intermediate synthesis : React 2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine with PBr3\text{PBr}_3 in dichloromethane at 0–5°C.

  • Quenching : Add ice-cold water to terminate the reaction.

  • Isolation : Extract with ethyl acetate and purify via column chromatography (hexane/ethyl acetate, 4:1).

Yield : 65–72%
Key advantage : High regioselectivity at the pyrazole C-3 position due to electron-deficient aromatic systems.

Multicomponent Cyclocondensation

Multicomponent reactions (MCRs) enable one-pot synthesis of the pyrazolo-oxazine core. A method adapted from thienobenzoxazine synthesis involves:

Reagents:

  • 4-Fluorophenylhydrazine

  • α-Bromo-γ-butyrolactone

  • Propargyl alcohol

Steps:

  • Hydrazine activation : React 4-fluorophenylhydrazine with α-bromo-γ-butyrolactone in EtOH\text{EtOH} under reflux to form a hydrazide intermediate.

  • Cyclization : Treat with propargyl alcohol and CuI\text{CuI} (10 mol%) in DMF\text{DMF} at 80°C for 12 hours.

  • Bromination : Introduce bromine using NBS\text{NBS} in CCl4\text{CCl}_4 under UV light.

Yield : 58% (over three steps)
Challenges : Competing side reactions require precise stoichiometric control.

Late-stage introduction of the 4-fluorophenyl group via cross-coupling is effective:

Protocol:

  • Core synthesis : Prepare 3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine via cyclization of ethyl 3-amino-4-bromopyrazole-5-carboxylate.

  • Coupling : React with 4-fluorophenylboronic acid using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (5 mol%) and Na2CO3\text{Na}_2\text{CO}_3 in DME/H2O\text{DME/H}_2\text{O} (3:1) at 90°C.

Yield : 80–85%
Regioselectivity : The pyrazole C-2 position is favored due to steric and electronic effects.

Halogen Exchange Reactions

Bromine can replace other halogens (e.g., chlorine) in precursor molecules:

Example:

  • Chloro precursor : Synthesize 3-chloro-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b]oxazine via Vilsmeier-Haack formylation.

  • Halogen exchange : Treat with NaBr\text{NaBr} in acetic acid at 120°C for 6 hours.

Yield : 70%
Limitation : Requires high temperatures, risking decomposition.

Catalytic Asymmetric Synthesis

Chiral variants are synthesized using gold(I) catalysts for enantioselective cyclization:

Method:

  • Propargyl azide substrate : Prepare 3-azido-1-(4-fluorophenyl)propargyl alcohol.

  • Cyclization : Use [XPhosAu(NCCH3)]SbF6\text{[XPhosAu(NCCH}_3\text{)]SbF}_6 (2 mol%) in CH2Cl2\text{CH}_2\text{Cl}_2 at room temperature.

  • Bromination : Post-cyclization bromination with Br2\text{Br}_2 in CHCl3\text{CHCl}_3.

Yield : 55% (ee >90%)
Significance : Enables access to enantiopure derivatives for pharmacological studies.

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Key AdvantageLimitation
Bromination65–720–5High regioselectivityRequires preformed oxazine core
Multicomponent5880One-pot synthesisLow overall yield
Suzuki coupling80–8590Late-stage functionalizationPd catalyst cost
Halogen exchange70120Simple substitutionHigh decomposition risk
Asymmetric synthesis5525EnantioselectivityComplex substrate preparation

Green Chemistry Approaches

Recent advances emphasize solvent-free and catalytic methods:

Microwave-Assisted Synthesis:

  • Reactants : 4-fluorobenzaldehyde, hydroxylamine, and propargyl bromide.

  • Conditions : Microwave irradiation (300 W, 100°C, 20 min).

  • Yield : 68% with reduced reaction time.

Industrial-Scale Production

Patent CN113332292A outlines a scalable process:

  • Large-scale cyclization : React 2-(4-fluorophenyl)pyrazole-3-carboxylic acid with 1,2-dibromoethane in EtOAc\text{EtOAc} using K2CO3\text{K}_2\text{CO}_3.

  • Bromination : Add Br2\text{Br}_2 (1.1 equiv) at −10°C.

  • Purification : Crystallize from ethanol/water.

Purity : >99% (HPLC)
Throughput : 1–5 kg/batch .

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Catalysts such as palladium (Pd) and nickel (Ni) are often used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Based on the search results, information regarding specific applications of the chemical compound "3-bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine" is limited. However, the available data provides its basic chemical properties and safety information .

Basic Information

  • Product Name: this compound .
  • CAS No.: 1429893-25-3 .
  • Molecular Formula: C12H10BrFN2O .
  • Molecular Weight: 297.12 .

Safety Information

  • Signal Word: Warning .
  • Precautionary Statements:
    • P264: Wash thoroughly after handling .
    • P280: Wear protective gloves/protective clothing/eye protection/face protection .
    • P302+P352: IF ON SKIN: Wash with plenty of water .
    • P337+P313: If eye irritation persists: Get medical advice/attention .
    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
    • P362+P364: Take off contaminated clothing and wash it before reuse .
    • P332+P313: If skin irritation occurs: Get medical advice/attention .

Related Compounds

  • 3-Bromo-2-(4-fluorophenyl)-7-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine: This is a related chemical with CAS No. 1429893-29-7 and Molecular Weight 311.15 .

Mechanism of Action

The mechanism of action of 3-bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

N-[(4-Fluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (LFM)

  • Structure : Features a carboxamide group at position 3 and a 4-fluorobenzyl side chain.
  • Applications: Demonstrated interactions with amino acids (e.g., GLU883, GLU966) in Janus kinase (JAK) inhibition studies .

GDC-2394 (NLRP3 Inhibitor)

  • Structure : Contains a sulfonamide group and methylamine substituents.
  • Key Differences : Introduction of basic amines improves aqueous solubility, addressing precipitation-related renal toxicity observed in earlier analogues .
  • Activity : Potent NLRP3 inhibitor (IC₅₀ < 10 nM) with favorable pharmacokinetics .

Ethyl 3-bromo-6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-2-carboxylate

  • Structure : Bromine at position 3 and difluoro/ester groups.
  • Key Differences : Additional fluorine atoms increase lipophilicity (ClogP ≈ 2.8), while the ester group may enhance metabolic instability .

Imidazo[2,1-b][1,3]oxazine Derivatives

Pretomanid (PA-824)

  • Structure : Nitroimidazooxazine core with a trifluoromethoxybenzyl group.
  • Key Differences : The imidazole ring (vs. pyrazole) and nitro group confer antitubercular activity.
  • Activity : Clinically used against multidrug-resistant tuberculosis (MDR-TB), with efficacy linked to nitroreductase activation .
  • Solubility : Hydrophilic linkers (e.g., pyridine) improve solubility but require balanced lipophilicity for potency .

Pyrazoline Derivatives

3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde

  • Structure: Non-fused dihydropyrazole with aldehyde and fluorophenyl groups.
  • Key Differences : Lack of oxazine ring reduces conformational rigidity.

Comparative Data Tables

Table 2. Therapeutic Potential and Limitations

Compound Therapeutic Area Advantages Limitations
Target Compound Undefined (Research) Halogen groups enhance reactivity Low solubility; no in vivo data
GDC-2394 Inflammatory diseases High solubility, oral bioavailability Requires safety monitoring
Pretomanid Tuberculosis Clinical efficacy against MDR-TB Narrow therapeutic window

Key Research Findings

  • Structural Impact on Activity : The pyrazolo-oxazine core enables diverse interactions (e.g., with JAK1 or NLRP3), but substituents dictate target specificity. Bromine and fluorophenyl groups in the target compound may limit solubility but enhance electrophilic reactivity .
  • Solubility Challenges : Pyrazolo-oxazines with halogen substituents (e.g., Br, F) often exhibit poor aqueous solubility, necessitating structural modifications (e.g., amine groups in GDC-2394) for clinical viability .
  • Pharmacological Gaps : Unlike pretomanid or GDC-2394, the target compound lacks published data on microbial or anti-inflammatory activity, highlighting a need for targeted assays .

Biological Activity

3-Bromo-2-(4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine is a compound of significant interest due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula: C13H12BrFN2O
  • Molecular Weight: 311.15 g/mol
  • CAS Number: 1429893-29-7

Recent studies have indicated that oxazine derivatives, including this compound, exhibit various biological activities through multiple pathways:

  • Induction of Apoptosis and Paraptosis : The compound has been shown to activate the JNK signaling pathway, leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells. Specifically, it has been effective against breast cancer cell lines such as MDA-MB231 and MCF-7. The mechanism involves upregulation of pro-apoptotic proteins (Bax and cleaved PARP) and downregulation of anti-apoptotic proteins (Bcl-2 and survivin) .
  • Antibacterial Activity : Preliminary evaluations suggest that related oxazine compounds exhibit antibacterial properties against gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate significant potency compared to standard antibiotics .

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Cancer Cell Lines

A study demonstrated that treatment with this compound resulted in G1 phase cell cycle arrest in human breast cancer cells. The activation of JNK led to increased expression of ATF4 and CHOP proteins associated with paraptosis. The use of antioxidants was shown to mitigate these effects, confirming the role of oxidative stress in the compound's mechanism .

Case Study 2: Antibacterial Efficacy

In vitro tests indicated that derivatives similar to this compound exhibited strong antibacterial activity against Staphylococcus aureus and other gram-positive bacteria. The compounds not only inhibited bacterial growth but also prevented biofilm formation, which is crucial for effective treatment strategies .

Data Tables

Biological Activity Mechanism Cell Line/Organism Reference
Induction of ApoptosisJNK ActivationMDA-MB231, MCF-7
Antibacterial ActivityInhibition of GrowthStaphylococcus aureus

Q & A

Basic: What synthetic strategies are effective for constructing the pyrazolo[5,1-b][1,3]oxazine core in this compound?

Answer:
The pyrazolo[5,1-b][1,3]oxazine core can be synthesized via cyclization reactions of appropriately substituted precursors. Key steps include:

  • Cyclocondensation : Reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring, followed by oxazine ring closure using reagents like triphosgene or ethyl chloroformate .
  • Suzuki-Miyaura Coupling : For introducing aryl groups (e.g., 4-fluorophenyl), palladium-catalyzed cross-coupling with boronic acids is effective. Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures high purity (>95%) .

Basic: Which spectroscopic techniques reliably characterize the structural integrity of this compound?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions. For example, the oxazine methylene protons appear as distinct doublets (δ 4.2–4.8 ppm), while aromatic protons from the 4-fluorophenyl group show splitting patterns consistent with para-substitution .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 337.0 for C12H10BrFN2O) and detects isotopic patterns for bromine .
  • X-ray Crystallography : Resolves absolute stereochemistry and confirms the fused bicyclic structure, as demonstrated in related pyrazolo-oxazine derivatives .

Advanced: How does the 3-bromo substituent influence reactivity in further functionalization?

Answer:
The bromine atom at the 3-position serves as a versatile handle for derivatization:

  • Cross-Coupling Reactions : Suzuki coupling replaces bromine with aryl/heteroaryl groups, enabling SAR exploration. For example, replacing Br with pyridinyl enhances solubility but may reduce metabolic stability .
  • Nucleophilic Substitution : Bromine can be displaced by amines or thiols to introduce polar functionalities, improving water solubility. However, steric hindrance from the oxazine ring may limit reactivity .
  • Radical Reactions : Photocatalyzed C-Br activation enables C-C bond formation, useful for late-stage diversification .

Advanced: What methodologies evaluate metabolic stability and pharmacokinetics (PK) of this compound?

Answer:

  • In Vitro Metabolic Stability : Liver microsomal assays (human/cynomolgus) quantify depletion rates. For example, compounds with t1/2 >60 minutes are prioritized for in vivo studies .
  • CYP450 Inhibition Screening : Fluorescent probes assess inhibition of major cytochrome P450 isoforms (e.g., CYP3A4), critical for avoiding drug-drug interactions .
  • In Vivo PK Studies : Administered orally or intravenously in rodents, with plasma samples analyzed via LC-MS/MS. Key parameters include AUC, Cmax, and bioavailability. For related NLRP3 inhibitors, oral bioavailability >30% was achieved by optimizing logP (2–4) and introducing basic amines .

Advanced: How can the 4-fluorophenyl group’s role in target binding be elucidated?

Answer:

  • Computational Docking : Molecular dynamics simulations using NLRP3 or Mycobacterium tuberculosis Ddn (deazaflavin-dependent nitroreductase) structures identify hydrophobic interactions between the 4-fluorophenyl group and binding pockets. Fluorine’s electron-withdrawing effect enhances π-π stacking .
  • SAR Studies : Synthesize analogues with substituents varying in size (e.g., Cl, CF3) and polarity (e.g., OH, NH2). Bioactivity data (IC50, MIC) reveal that electron-withdrawing groups at the para position enhance potency against tuberculosis .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) changes upon fluorine removal, showing a 10-fold reduction in potency for des-fluoro analogues .

Advanced: What challenges arise in balancing lipophilicity and solubility during optimization?

Answer:

  • Lipophilic Ligand Efficiency (LLE) : Guiding metric (LLE = pIC50 − logP) ensures potency is not sacrificed for solubility. For NLRP3 inhibitors, LLE >5 correlates with in vivo efficacy .
  • pH-Dependent Solubility : Introduce basic amines (e.g., morpholine) to increase solubility at gastric pH. For example, GDC-2394’s solubility improved from <0.1 mg/mL (pH 7.4) to >5 mg/mL (pH 2.0) .
  • Prodrug Strategies : Phosphate esters or carbamates enhance aqueous solubility while maintaining membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.